6-Amino-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
6-Amino-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: Starting from a suitable precursor such as a benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.
Introduction of Amino and Dimethyl Groups: Functionalization of the isoquinoline core to introduce the amino group at the 6-position and the dimethyl groups at the 1-position can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can undergo several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Introduction of various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with different biological activities.
Tetrahydroisoquinoline: A reduced form with different reactivity.
Uniqueness
6-Amino-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of the amino group and the dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-amino-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-4-3-8(12)5-7(9)6-10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUEGWWTRLVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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